

# Bucindolol hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bucindolol hydrochloride

Cat. No.: B1668018

Get Quote

# Bucindolol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Bucindolol is a non-selective beta-adrenergic receptor antagonist with additional vasodilatory properties attributed to its weak alpha-1 adrenergic blocking activity.[1][2] It has been extensively studied for its potential therapeutic applications, particularly in the context of chronic heart failure.[1][3] This technical guide provides an in-depth overview of **Bucindolol hydrochloride**, focusing on its chemical properties, molecular structure, mechanism of action, and relevant experimental protocols. The information presented herein is intended to support further research and development efforts related to this compound.

# **Chemical and Physical Properties**

**Bucindolol hydrochloride** is the salt form of Bucindolol. Its key chemical and physical properties are summarized in the table below for easy reference and comparison.



| Property          | Value                                                                                          | Reference       |
|-------------------|------------------------------------------------------------------------------------------------|-----------------|
| IUPAC Name        | 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]b enzonitrile hydrochloride | [2][4]          |
| CAS Number        | 70369-47-0 (hydrochloride);<br>71119-11-4 (free base)                                          | [1][2][3][4][5] |
| Molecular Formula | C22H25N3O2 · HCl                                                                               | [4][5]          |
| Molecular Weight  | 399.91 g/mol                                                                                   | [4][5]          |
| Melting Point     | 185-187 °C                                                                                     | [4]             |
| рКа               | 8.86                                                                                           | [4]             |
| Appearance        | White crystalline solid                                                                        | [4]             |
| Solubility        | Soluble in water                                                                               | [4]             |

#### **Molecular Structure**

The molecular structure of Bucindolol comprises a substituted aryloxypropanolamine chain, which is characteristic of many beta-blockers, linked to a benzonitrile group and an indole derivative.

SMILES:N#Cc1ccccc1OCC(O)CNC(C)(C)Cc1c[nH]c2c1cccc2.Cl[5]

InChI:InChI=1S/C22H25N3O2.ClH/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23;/h3-10,13,18,24-26H,11,14-15H2,1-2H3;1H[5]

# Pharmacology and Mechanism of Action

Bucindolol is a non-selective antagonist of  $\beta 1$  and  $\beta 2$ -adrenergic receptors.[6] Its mechanism of action in human ventricular myocardium has been shown to be that of a high-affinity competitive beta-blocking agent.[7] In addition to its beta-blocking activity, Bucindolol exhibits weak antagonist activity at  $\alpha 1$ -adrenergic receptors, which contributes to its vasodilatory effects.[6]



The intrinsic sympathomimetic activity (ISA) of Bucindolol has been a subject of investigation, with some studies suggesting partial agonist activity at the β-adrenergic receptor, while others have found no evidence of ISA in the human heart.[6][7] This suggests that the expression of its partial agonist activity may be dependent on the specific physiological or pathophysiological context.[8] Furthermore, Bucindolol has been shown to interact with serotonergic receptors, displaying high affinity for the 5-HT1A receptor and weak antagonist activity at 5-HT2A and 5-HT2B receptors.[9]

#### **Signaling Pathways**

The primary signaling pathway affected by Bucindolol is the  $\beta$ -adrenergic receptor pathway. As an antagonist, Bucindolol competitively inhibits the binding of catecholamines (e.g., norepinephrine, epinephrine) to  $\beta$ -adrenergic receptors. This prevents the activation of the associated Gs protein, thereby inhibiting the adenylyl cyclase-mediated conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to a reduction in the activation of protein kinase A (PKA) and subsequent downstream signaling events that regulate cardiac contractility, heart rate, and other physiological responses.



Click to download full resolution via product page

Bucindolol's antagonism of the  $\beta$ -adrenergic receptor signaling pathway.



### **Experimental Protocols**

This section provides an overview of key experimental methodologies relevant to the study of **Bucindolol hydrochloride**.

#### **Synthesis of Bucindolol**

A general synthetic route for Bucindolol has been described.[2] The synthesis involves the reaction of 2-hydroxybenzonitrile with epichlorohydrin to form an epoxide intermediate.[2] Separately, 3-(2-methyl-2-nitropropyl)indole is synthesized from gramine and 2-nitropropane, which is then reduced to the corresponding amine, alpha,alpha-dimethyltryptamine.[2] The final step involves the combination of the epoxide intermediate with alpha,alpha-dimethyltryptamine to yield Bucindolol.[2]

### **Radioligand Binding Assay**

Radioligand binding assays are crucial for determining the affinity of Bucindolol for its target receptors.

- Objective: To determine the binding affinity (Ki) of Bucindolol for β-adrenergic receptors.
- Materials:
  - Cell membranes expressing β-adrenergic receptors (e.g., from human ventricular myocardium).[7]
  - Radioligand (e.g., [125]]iodocyanopindolol).[7]
  - Bucindolol hydrochloride.
  - Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl<sub>2</sub>, pH 7.4).
  - Wash buffer (ice-cold binding buffer).
  - Glass fiber filters.
  - Scintillation counter.
- Methodology:



- Prepare cell membranes from a suitable tissue or cell line.
- In a multi-well plate, incubate a constant concentration of the radioligand with varying concentrations of **Bucindolol hydrochloride** in the presence of the cell membranes.
- Allow the binding to reach equilibrium.
- Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Analyze the data using non-linear regression to determine the IC₅₀, which can then be converted to the Ki value using the Cheng-Prusoff equation.

#### **Adenylyl Cyclase Activity Assay**

This functional assay measures the effect of Bucindolol on the production of cAMP.

- Objective: To assess the antagonist (or partial agonist) activity of Bucindolol by measuring its effect on adenylyl cyclase activity.
- Materials:
  - Cell membranes expressing β-adrenergic receptors.[7]
  - Bucindolol hydrochloride.
  - A β-adrenergic agonist (e.g., isoproterenol).[7]
  - ATP.
  - Assay buffer containing cofactors for adenylyl cyclase (e.g., MgCl<sub>2</sub>, GTP).
  - o camp detection kit (e.g., ELISA-based or radioimmunoassay).
- Methodology:







- Pre-incubate cell membranes with varying concentrations of **Bucindolol hydrochloride**.
- $\circ$  Stimulate adenylyl cyclase activity by adding a fixed concentration of a  $\beta$ -adrenergic agonist (e.g., isoproterenol).[7]
- Initiate the enzymatic reaction by adding ATP.
- Incubate for a defined period at a controlled temperature.
- Terminate the reaction.
- Measure the amount of cAMP produced using a suitable detection method.
- Analyze the data to determine the potency of Bucindolol as an antagonist (KB).[7]





Click to download full resolution via product page

A typical experimental workflow for a radioligand binding assay.

## Clinical Trial Protocol Example: The BEST Trial

#### Foundational & Exploratory





The Beta-Blocker Evaluation of Survival Trial (BEST) was a major clinical trial that investigated the efficacy of Bucindolol in patients with advanced chronic heart failure.[1]

- Objective: To determine if Bucindolol reduces all-cause mortality in patients with advanced chronic heart failure.[3]
- Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[1]
- Patient Population: 2708 patients with New York Heart Association (NYHA) class III or IV heart failure and a left ventricular ejection fraction of 35% or less.[1]
- Intervention: Patients were randomly assigned to receive either **Bucindolol hydrochloride** or a matching placebo.[1] The dose of Bucindolol was titrated up to a target of 100 mg twice daily, as tolerated.
- Primary Endpoint: All-cause mortality.[1]
- Secondary Endpoints: Cardiovascular mortality, death from any cause or heart transplantation.[1]
- Results: The trial was stopped early, and at the time of termination, there was no significant
  difference in the primary endpoint of all-cause mortality between the Bucindolol and placebo
  groups.[1] However, a reduction in the risk of death from cardiovascular causes was
  observed in the Bucindolol group.[1]

#### Conclusion

**Bucindolol hydrochloride** is a pharmacologically complex agent with a well-characterized profile as a non-selective beta-blocker with additional vasodilatory properties. Its interactions with the adrenergic and serotonergic systems provide multiple avenues for its therapeutic effects. The experimental protocols outlined in this guide offer a framework for the continued investigation of Bucindolol's mechanism of action and potential clinical applications. A thorough understanding of its chemical properties, molecular structure, and pharmacology is essential for any researcher or drug development professional working with this compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A trial of the beta-blocker bucindolol in patients with advanced chronic heart failure -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bucindolol Wikipedia [en.wikipedia.org]
- 3. BioLINCC: Beta-Blocker Evaluation in Survival Trial (BEST) [biolincc.nhlbi.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]
- 6. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of bucindolol in human ventricular myocardium PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Interaction of the beta adrenergic receptor antagonist bucindolol with serotonergic receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bucindolol hydrochloride CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668018#bucindolol-hydrochloride-cas-number-and-molecular-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com